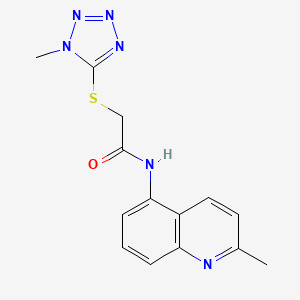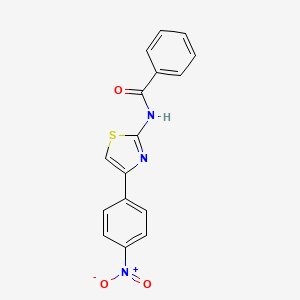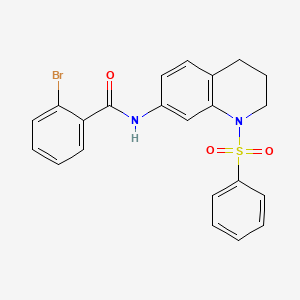![molecular formula C21H18N2O5S B3016791 4-methoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide CAS No. 921919-37-1](/img/structure/B3016791.png)
4-methoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of sulfonamide derivatives has been a topic of interest due to their potential biochemical applications. In the first paper, the authors describe the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides, which are potent inhibitors of kynurenine 3-hydroxylase . The synthesis involves the creation of compounds with varying substituents, demonstrating a structure-activity relationship (SAR) that is crucial for their inhibitory activity. Similarly, the second paper discusses the synthesis of a series of new benzenesulfonamides with a 3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl moiety . These compounds were derived from substituted benzaldehydes and showed interesting cytotoxic activities and inhibition of carbonic anhydrase isoforms. Both papers highlight the importance of substituent variation in achieving desired biological activities.
Molecular Structure Analysis
Spectroscopic and crystallographic techniques are essential tools for analyzing the molecular structure of synthesized compounds. In the third paper, the Schiff base of 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide was characterized using various spectroscopic methods and X-ray crystallography . The study revealed the existence of enol-imine tautomerism in both solid-state and solution, which is significant for understanding the photochromic and thermochromic properties of these compounds. The fourth paper also utilized IR, NMR, and X-ray diffraction to characterize N-(3-methoxybenzoyl)benzenesulfonamide . The crystal structure provided insights into the dihedral angles between benzene rings and the presence of hydrogen bonds, which contribute to the stability of the crystal structure.
Chemical Reactions Analysis
The papers provided do not detail specific chemical reactions involving 4-methoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide. However, the synthesis and characterization of similar sulfonamide compounds suggest that the reactivity of such molecules could be influenced by the presence of substituents on the benzene rings and the nature of the functional groups attached to the sulfonamide moiety . These factors can affect the electron density and steric hindrance, which in turn influence the compound's ability to participate in various chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are closely related to their molecular structure. The presence of methoxy, hydroxy, and other substituents can affect properties such as solubility, melting point, and reactivity . The crystallographic data provided in the papers indicate that intermolecular interactions, such as hydrogen bonding and pi interactions, play a significant role in the solid-state properties of these compounds . These interactions can influence the compound's stability, crystallinity, and overall physical appearance.
Applications De Recherche Scientifique
Photodynamic Therapy Applications
- The compound's derivatives, specifically zinc phthalocyanine substituted with benzenesulfonamide groups, have shown potential for photodynamic therapy, a treatment method for cancer. These derivatives exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable as Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Activity
- Benzenesulfonamide derivatives, including those similar to the compound , have been evaluated for their anticancer activity. Microwave-assisted synthesis of these compounds has led to products that show promising anticancer effects against various human cancer cell lines, highlighting their potential therapeutic application (Kumar, Kumar, Roy, Sondhi, & Sharma, 2015).
Environmental Analysis
- Studies involving benzenesulfonamides, a category including the compound , have focused on their presence as emerging contaminants in environmental samples. Methods have been developed for the extraction and quantification of these compounds from soil, emphasizing their relevance in environmental monitoring and analysis (Speltini, Sturini, Maraschi, Porta, & Profumo, 2016).
Enzyme Inhibition Studies
- Schiff bases derived from benzenesulfonamide have been synthesized and their effects on carbonic anhydrase enzymes investigated. These studies indicate that these compounds, including derivatives of the specified compound, have significant inhibitory effects on certain enzyme activities, which could be relevant in various biomedical applications (Alyar, Şen, Alyar, Adem, Kalkancı, & Özdemir, 2018).
Chemical Synthesis and Characterization
- The compound and its derivatives have been involved in the synthesis and structural characterization of various chemical entities, such as depsidones and oxazepines. These studies contribute to the understanding of the chemical properties and potential applications of these compounds in various fields, including pharmaceuticals and materials science (Sala & Sargent, 1979).
Mécanisme D'action
Propriétés
IUPAC Name |
4-methoxy-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5S/c1-23-18-5-3-4-6-20(18)28-19-12-7-14(13-17(19)21(23)24)22-29(25,26)16-10-8-15(27-2)9-11-16/h3-13,22H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPABCKLWJPYRFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-(benzylsulfanyl)-7-methyl-4-oxo-5-(thiophen-2-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3016710.png)
![N-(4-bromo-3-methylphenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B3016713.png)
![1-(3-Ethoxyphenyl)-6,7-dimethyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3016714.png)
![N-[2-(4-Fluorophenyl)-4-methoxyquinolin-6-YL]-4-methoxybenzamide](/img/structure/B3016715.png)


![2-{[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol](/img/structure/B3016721.png)
![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-1-prop-2-ynylcyclohex-3-ene-1-carboxamide](/img/structure/B3016724.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B3016728.png)
![2-Chloro-6-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B3016729.png)

![N-(3-chloro-4-methylphenyl)-3-[(4-ethylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B3016731.png)